JH-X-119-01 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

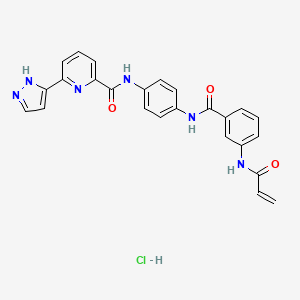

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFHXMGSECIZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JH-X-119-01 Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various disease pathologies. This technical guide elucidates the core mechanism of action of JH-X-119-01, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Selective and Covalent Inhibition of IRAK1

JH-X-119-01 acts as a potent and selective inhibitor of IRAK1, a serine/threonine kinase integral to the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] Its mechanism is distinguished by its covalent and irreversible binding to the IRAK1 enzyme.[3][5][6]

Mass spectrometry studies have confirmed that JH-X-119-01 irreversibly attaches to the cysteine 302 (C302) residue within the IRAK1 protein.[7][8] This covalent modification effectively blocks the kinase activity of IRAK1, thereby disrupting downstream signaling pathways.

The remarkable selectivity of JH-X-119-01 for IRAK1 over other kinases, particularly the closely related IRAK4, is a key feature.[2][3][4][7] While it potently inhibits IRAK1, it shows no significant inhibition of IRAK4 at concentrations up to 10 μM.[2][4][7][9] This selectivity is attributed to the structural differences in the ATP-binding pockets of the two kinases; the smaller front pocket of IRAK4 likely causes steric hindrance with JH-X-119-01.[7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Metric | Value | Reference |

| IRAK1 | IC50 | 9 nM | [2][4][10][11] |

| IRAK4 | Inhibition | No inhibition up to 10 µM | [2][4][6][7] |

| YSK4 | IC50 | 57 nM | [2][6][7] |

| MEK3 | Inhibition | Off-target inhibition noted | [2][6][7] |

Table 2: Cellular Activity

| Cell Line | Treatment | Metric | Value | Reference |

| HBL-1 (ABC-DLBCL) | JH-X-119-01 | EC50 | 12.10 µM | [9][12] |

| WM, DLBCL, and lymphoma cell lines | JH-X-119-01 | EC50 | 0.59 - 9.72 µM | [10] |

| RAW 264.7 and THP-1 cells | 10 µM JH-X-119-01 + 100 ng/mL LPS | Effect | Decreased phosphorylation of IκBα and NF-κB-P65 | [1][2] |

| LPS-treated macrophages | 10 µM JH-X-119-01 | Effect | Decreased mRNA levels of IL-6 and TNF-α | [1][2][9] |

Table 3: In Vivo Efficacy in a Sepsis Model

| Animal Model | Dosage | Administration | Outcome | Reference |

| C57BL/6 mice (LPS-induced sepsis) | 5 mg/kg | Intraperitoneal injection for 5 days | 37.5% survival at day 5 (vs. 13.3% in vehicle) | [1][2] |

| C57BL/6 mice (LPS-induced sepsis) | 10 mg/kg | Intraperitoneal injection for 5 days | 56.3% survival at day 5 (vs. 13.3% in vehicle) | [1][2] |

Signaling Pathway

JH-X-119-01 primarily impacts the MyD88-dependent signaling pathway, which is crucial for the innate immune response. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TRAF6, initiating a cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-6 and TNF-α. By selectively inhibiting IRAK1, JH-X-119-01 prevents these downstream events.

Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental Protocols

In Vitro Western Blot Analysis for NF-κB Pathway Inhibition

This protocol details the methodology used to assess the effect of JH-X-119-01 on the phosphorylation of key proteins in the NF-κB pathway.

Objective: To determine if JH-X-119-01 inhibits LPS-induced phosphorylation of IκBα and NF-κB-p65.

Materials:

-

Cell Lines: RAW 264.7 and THP-1 cells[1]

-

Reagents: this compound, Lipopolysaccharide (LPS), cell lysis buffer, primary antibodies (anti-phospho-IκBα, anti-phospho-NF-κB-p65), secondary antibodies.

Procedure:

-

Cell Culture: Culture RAW 264.7 and THP-1 cells to the desired confluency.

-

Treatment:

-

Pre-treat cells with 10 µM JH-X-119-01 for a specified duration.

-

Stimulate the cells with 100 ng/mL LPS for 15 minutes to induce inflammation.[1]

-

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated IκBα and NF-κB-p65.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using a chemiluminescence detection system.

Caption: Experimental workflow for Western Blot analysis.

In Vivo Murine Sepsis Model

This protocol outlines the in vivo experiment to evaluate the therapeutic potential of JH-X-119-01 in a mouse model of sepsis.

Objective: To assess the effect of JH-X-119-01 on the survival of mice with LPS-induced sepsis.

Materials:

-

Animal Model: C57BL/6 male mice (20-22 g)[1]

-

Reagents: this compound, Lipopolysaccharide (LPS), vehicle solution.

Procedure:

-

Animal Acclimation: Acclimate C57BL/6 mice to the laboratory conditions.

-

Sepsis Induction: Induce sepsis by intraperitoneally injecting mice with 20 mg/kg LPS.[1]

-

Treatment Groups:

-

Drug Administration: Administer JH-X-119-01 or vehicle via intraperitoneal injection daily for 5 days.[1]

-

Monitoring: Monitor the survival of the mice daily for the duration of the experiment.

-

Data Analysis: Analyze the survival data to determine the efficacy of JH-X-119-01.

Caption: Workflow for the in vivo murine sepsis model.

Therapeutic Potential and Future Directions

The potent and selective inhibition of IRAK1 by JH-X-119-01 positions it as a promising therapeutic candidate for a range of inflammatory diseases and cancers. Its efficacy in a preclinical sepsis model highlights its potential in treating acute inflammatory conditions.[1][2]

Furthermore, JH-X-119-01 has demonstrated cytotoxic activity in B-cell lymphoma cell lines expressing mutated MYD88, a key signaling adaptor in the IRAK pathway.[7][8][11][12] Notably, co-treatment with the BTK inhibitor ibrutinib resulted in synergistic tumor cell killing, suggesting a potential combination therapy strategy for these malignancies.[5][7][8][11][12]

Future research should focus on further elucidating the off-target effects, optimizing the pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic window of JH-X-119-01 in various disease models. Its high selectivity makes it a valuable tool for dissecting the specific roles of IRAK1 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JH-X-119-01 - MedChem Express [bioscience.co.uk]

- 5. medkoo.com [medkoo.com]

- 6. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. JH-X-119-01 | IRAK | TargetMol [targetmol.com]

- 12. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

JH-X-119-01 Hydrochloride: A Technical Guide to its Interaction with the IRAK1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective, covalent inhibitor JH-X-119-01 hydrochloride and its interaction with the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details the binding characteristics, the relevant signaling pathway, and comprehensive experimental protocols for the assays cited.

Executive Summary

JH-X-119-01 is a potent and highly selective covalent inhibitor of IRAK1, a critical serine/threonine kinase in the innate immune signaling pathway.[1][2][3] Dysregulation of IRAK1 is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[4][5][6] JH-X-119-01 demonstrates significant potential in preclinical models by irreversibly binding to a specific cysteine residue within the IRAK1 kinase domain, leading to the suppression of downstream inflammatory signaling.[1][2][7] This guide serves as a technical resource for researchers engaged in the study of IRAK1 inhibition and the development of related therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relation to IRAK1.

Table 1: Biochemical Activity and Selectivity

| Parameter | Value | Kinase | Notes |

| IC50 | 9 nM[3][8][9] | IRAK1 | Apparent IC50 in a biochemical assay. |

| IC50 | 9.3 nM[2] | IRAK1 | |

| Selectivity | >10 µM[2][3][8] | IRAK4 | Demonstrates high selectivity over the related kinase IRAK4. |

| Covalent Binding Site | Cysteine 302 (C302)[1][2][7] | IRAK1 | Irreversibly labels IRAK1 at this residue. |

Table 2: Cellular Activity

| Parameter | Cell Line | Value | Notes |

| EC50 | MYD88 mutated WM, DLBCL, and lymphoma cell lines | 0.59 - 9.72 µM[3][9] | Demonstrates antiproliferative effects in cancer cell lines with activating MYD88 mutations. |

| EC50 | HBL-1 (ABC-DLBCL cell line) | 12.10 µM[4] | Shows moderate cell-killing effects. |

IRAK1 Signaling Pathway and Mechanism of Action of JH-X-119-01

IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for the innate immune response.[5][6][10] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family members, including IRAK1 and IRAK4.[1] IRAK4, an upstream kinase, phosphorylates and activates IRAK1.[6] Activated IRAK1 then dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways.[10][11] This cascade results in the production of pro-inflammatory cytokines.[10]

JH-X-119-01 exerts its inhibitory effect by covalently binding to Cysteine 302 in the ATP binding pocket of IRAK1.[1][2][7] This irreversible binding blocks the kinase activity of IRAK1, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent activation of NF-κB and other inflammatory signaling pathways.[12]

References

- 1. IRAK1 Kinase Enzyme Activity Assay Kit [discoverx.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. img.abclonal.com [img.abclonal.com]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

JH-X-119-01 Hydrochloride: A Technical Guide to the Covalent Inhibition of IRAK1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for researchers working on IRAK1-targeted drug discovery and development.

Core Concepts and Mechanism of Action

JH-X-119-01 is a novel small molecule designed as a highly selective, irreversible inhibitor of IRAK1, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in various inflammatory diseases and certain cancers, particularly those with MyD88 mutations.[1]

The inhibitor features an acrylamide "warhead" that covalently modifies a specific cysteine residue within the ATP binding pocket of IRAK1.[1] This irreversible binding leads to the sustained inhibition of IRAK1's kinase activity, thereby blocking downstream signaling cascades, including the activation of NF-κB.[2][3]

Covalent Binding Site

Mass spectrometry analysis has definitively identified Cysteine 302 (Cys302) as the primary site of covalent modification by JH-X-119-01.[1][4] A minor labeling of Cysteine 307 (approximately 5%) has also been observed.[1] This targeted covalent inhibition is crucial for the high potency and prolonged duration of action of the compound.

Quantitative Data

The following tables summarize the key quantitative data for JH-X-119-01, providing a clear comparison of its biochemical potency, kinase selectivity, and cellular activity.

Table 1: Biochemical Activity of JH-X-119-01 [1][5][6]

| Target | IC50 (nM) | Notes |

| IRAK1 | 9 | Potent and primary target. |

| IRAK4 | >10,000 | Demonstrates high selectivity over IRAK4. |

| YSK4 | 57 | Identified as a minor off-target kinase. |

| MEK3 | Not Determined | Identified as a potential off-target, but biochemical assays were not readily available. |

Table 2: Kinome Selectivity of JH-X-119-01 [1]

| Parameter | Value | Concentration | Notes |

| KINOMEScan Selectivity Score (S(10)) | 0.01 | 1 µM | An S-score of 0.01 indicates exceptional kinome-wide selectivity, with only two off-target kinases (YSK4 and MEK3) identified out of a panel of 468 kinases. |

Table 3: Cellular Activity of JH-X-119-01 in MYD88-Mutated Cell Lines [5][7]

| Cell Line | Cancer Type | EC50 (µM) |

| BCWM.1 | Waldenström's Macroglobulinemia (WM) | 0.59 - 9.72 |

| TMD8 | ABC Subtype Diffused Large B-cell Lymphoma (DLBCL) | 0.59 - 9.72 |

| Other Lymphoma Cell Lines | Lymphoma | 0.59 - 9.72 |

Table 4: In Vivo Efficacy of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis [2][7]

| Treatment Group | Dosage | Survival Rate (Day 5) |

| Vehicle Control | - | 13.3% |

| JH-X-119-01 | 5 mg/kg | 37.5% |

| JH-X-119-01 | 10 mg/kg | 56.3% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of JH-X-119-01.

IRAK1 Signaling Pathway and Point of Inhibition

Caption: IRAK1 signaling cascade and the inhibitory action of JH-X-119-01.

Experimental Workflow for Determining Covalent Modification

Caption: Workflow for identifying the covalent binding site of JH-X-119-01 on IRAK1.

Logic Diagram for Synergistic Effect with Ibrutinib

Caption: Rationale for the synergistic anti-tumor effect of JH-X-119-01 and ibrutinib.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of JH-X-119-01.

IRAK1 Biochemical Assay (IC50 Determination)

Objective: To determine the in vitro potency of JH-X-119-01 in inhibiting IRAK1 kinase activity.

Materials:

-

Recombinant human IRAK1 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of JH-X-119-01 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a solution of IRAK1 enzyme and MBP substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for IRAK1.

-

Incubate the plate at 30°C for a fixed time point (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

-

Record luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (EC50 Determination)

Objective: To assess the cytotoxic or anti-proliferative effect of JH-X-119-01 on cancer cell lines.

Materials:

-

MYD88-mutated lymphoma cell lines (e.g., BCWM.1, TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Ibrutinib (for synergy studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear or white-walled cell culture plates

-

DMSO for formazan solubilization (for MTT assay)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize.

-

Prepare serial dilutions of JH-X-119-01 (and ibrutinib for synergy studies) in complete culture medium.

-

Treat the cells with the diluted compounds or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

For MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Calculate the percent cell viability relative to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.

-

For synergy studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.

Western Blot Analysis of IRAK1 Signaling

Objective: To determine the effect of JH-X-119-01 on the phosphorylation of IRAK1 and downstream signaling proteins.

Materials:

-

RAW 264.7 or THP-1 cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of JH-X-119-01 or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo LPS-Induced Sepsis Model

Objective: To evaluate the in vivo efficacy of JH-X-119-01 in a mouse model of systemic inflammation.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline or appropriate vehicle for injection

Procedure:

-

Acclimatize the mice to the laboratory conditions for at least one week.

-

Randomly assign mice to treatment groups (e.g., vehicle control, JH-X-119-01 at different doses).

-

Administer JH-X-119-01 or vehicle via an appropriate route (e.g., intraperitoneal injection). The timing of administration relative to the LPS challenge should be optimized (e.g., 1 hour prior to LPS).

-

Induce sepsis by administering a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal or intravenous injection.

-

Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, body temperature) at regular intervals for a specified period (e.g., 5-7 days).

-

In separate cohorts, blood and tissue samples can be collected at various time points post-LPS challenge to measure inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA, and to assess organ damage by histology.

-

Analyze survival data using Kaplan-Meier curves and log-rank tests. Analyze other quantitative data using appropriate statistical tests (e.g., t-test, ANOVA).

References

- 1. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iwmf.com [iwmf.com]

- 3. researchgate.net [researchgate.net]

- 4. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. JH-X-119-01 | IRAK | TargetMol [targetmol.com]

- 6. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of JH-X-119-01 Hydrochloride: A Covalent IRAK1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key serine/threonine kinase in the innate immune signaling pathway.[1][2][3][4][5][6][7][8][9] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and certain cancers, making it an attractive therapeutic target.[9] JH-X-119-01 distinguishes itself by forming an irreversible covalent bond with a specific cysteine residue (Cys302) in the IRAK1 kinase domain, leading to sustained inhibition.[2][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of JH-X-119-01, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.

Structure-Activity Relationship (SAR)

The development of JH-X-119-01 stemmed from the optimization of a dual IRAK1/JNK inhibitor, aiming to enhance selectivity for IRAK1.[4] The core scaffold of JH-X-119-01 features a substituted picolinamide moiety linked to a benzamide core, which in turn is appended with an acrylamide "warhead" responsible for the covalent interaction. The SAR studies on JH-X-119-01 and its analogs have revealed critical structural features governing its potency and selectivity.

Quantitative SAR Data

The following table summarizes the biochemical and cellular activities of JH-X-119-01 and its key analogs. The data highlights the importance of the acrylamide warhead and the specific regioisomeric arrangement of the linker for optimal IRAK1 inhibition.

| Compound | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Labeling Site | OCI-LY19 EC50 (µM) | OCI-Ly3 EC50 (µM) |

| JH-X-119-01 (1) | 9 | >10,000 | Cys302 | 0.59 | 9.72 |

| Analog 2 (1,4-1,4 regioisomer) | 47 | >10,000 | Cys307 | >1000 | >1000 |

| Analog 3 | 55 | >10,000 | Cys302 & Cys307 (3:1) | >1000 | >1000 |

| Analog 4 (1,3-1,3 regioisomer) | 25 | >10,000 | Cys302 | - | - |

| Analog 5 (reversible analog) | 259 | >10,000 | N/A | >1000 | >1000 |

| Analog 6 (with dimethylamino group) | 52 | >10,000 | N/A | - | - |

Data compiled from Hatcher et al., 2020.[4]

Key Observations from SAR Data:

-

Covalent Inhibition is Crucial: The reversible analog of JH-X-119-01 (compound 5), where the acrylamide is replaced with a propyl amide, exhibited a significant loss in potency, underscoring the importance of the covalent bond formation for IRAK1 inhibition.[10]

-

Regioisomeric Effects: The positioning of the substituents on the benzamide linker plays a critical role in both potency and the site of covalent modification. The 1,4-1,4 regioisomer (compound 2) was less potent and selectively labeled Cys307, while the 1,3-1,3 regioisomer (compound 4) was more potent than compound 2 and preferentially labeled Cys302, similar to JH-X-119-01.[4]

-

High Selectivity over IRAK4: JH-X-119-01 and its analogs demonstrate exceptional selectivity for IRAK1 over the closely related kinase IRAK4.[3][4][7] This is attributed to the smaller ATP-binding pocket of IRAK4, which likely creates a steric clash with the inhibitor.[4]

-

Cellular Potency: JH-X-119-01 displayed moderate to potent cytotoxic effects in various B-cell lymphoma cell lines expressing the MYD88 mutation, with EC50 values in the micromolar range.[3][4]

Signaling Pathway and Experimental Workflows

IRAK1 Signaling Pathway

JH-X-119-01 exerts its effects by inhibiting the IRAK1 signaling cascade, which is a central component of the MyD88-dependent pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding to these receptors, MyD88 recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then autophosphorylates and dissociates from the receptor complex to interact with TRAF6, leading to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines like IL-6 and TNF-α. By covalently binding to IRAK1, JH-X-119-01 prevents its activation and subsequent downstream signaling.

Caption: IRAK1 Signaling Pathway Inhibition by JH-X-119-01.

Experimental Workflow: IRAK1 Kinase Assay

The biochemical potency of JH-X-119-01 and its analogs against IRAK1 is typically determined using an in vitro kinase assay. The following diagram illustrates a general workflow for such an assay.

Caption: General Workflow for an IRAK1 Biochemical Kinase Assay.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of JH-X-119-01.

In Vitro IRAK1 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against IRAK1.

-

Methodology:

-

Recombinant human IRAK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein) and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.

-

The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of compounds in causing cell death in cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., OCI-LY19, OCI-Ly3) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.

-

The luminescent signal is read using a plate reader.

-

The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

In Vivo Murine Sepsis Model

-

Objective: To evaluate the in vivo efficacy of JH-X-119-01 in a model of sepsis.

-

Methodology (LPS-induced Sepsis):

-

Mice are administered a lethal dose of lipopolysaccharide (LPS) via intraperitoneal injection to induce a systemic inflammatory response characteristic of sepsis.

-

The test compound, this compound, is administered to the mice at various doses (e.g., 5 mg/kg and 10 mg/kg) either before or after the LPS challenge.

-

A control group receives a vehicle.

-

Survival of the mice is monitored over a period of several days.

-

In some studies, secondary endpoints such as cytokine levels in the plasma or peritoneal fluid, and organ damage (e.g., lung injury) are assessed.

-

Conclusion

This compound represents a significant advancement in the development of selective IRAK1 inhibitors. Its covalent mechanism of action provides potent and sustained inhibition of the target kinase. The structure-activity relationship studies have clearly defined the key molecular features required for its high potency and selectivity. The acrylamide warhead and the specific arrangement of the linker are critical for its covalent interaction with Cys302 of IRAK1. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory diseases and certain types of cancer. Further optimization of this chemical scaffold could lead to the development of clinical candidates with improved pharmacokinetic and pharmacodynamic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. iwmf.com [iwmf.com]

- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Author Guidelines [researcher-resources.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Medicinal Chemistry: From Targets to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

JH-X-119-01 Hydrochloride: An In-Depth Technical Profile of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented herein is intended to support further research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Executive Summary

This compound is a highly selective inhibitor of IRAK1, a serine/threonine kinase crucial to innate immune signaling.[1][2][3] It demonstrates exceptional potency for IRAK1 with an apparent IC50 of 9 nM.[1][3][4][5] Notably, it exhibits no inhibitory activity against the closely related kinase IRAK4 at concentrations up to 10 µM.[1][3][5][6] A broad kinase panel screening revealed off-target inhibition of only two other kinases, YSK4 and MEK3, highlighting its specificity.[1][5][6] The compound's mechanism of action involves the irreversible covalent modification of Cysteine 302 in IRAK1.[6] This high selectivity makes JH-X-119-01 a valuable tool for studying IRAK1-mediated signaling and a promising candidate for therapeutic development, particularly in the context of MYD88-mutated B-cell lymphomas.[1][6]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound against various kinases.

| Kinase Target | Inhibition Metric | Value | Notes |

| Primary Target | |||

| IRAK1 | IC50 | 9 nM | Potent and primary target.[1][3][4][5] |

| Closely Related Kinase | |||

| IRAK4 | % Inhibition @ 10 µM | No inhibition | Demonstrates high selectivity over IRAK4.[1][3][5][6] |

| Off-Target Kinases | |||

| YSK4 (MAP3K19) | IC50 | 57 nM | Identified as an off-target.[1][3][5] |

| MEK3 (MAP2K3) | % Inhibition @ 1 µM | Inhibition observed | Biochemical IC50 not determined at the time of initial publication.[1][5] |

| Overall Selectivity | |||

| KINOMEscan | S(10) @ 1 µM | 0.01 | An exceptional selectivity score, indicating a very low number of off-target interactions.[1][5] |

Experimental Protocols

This section details the methodologies for the key experiments used to determine the kinase selectivity profile of JH-X-119-01.

Biochemical Kinase Inhibition Assay (IC50 Determination)

A representative protocol for determining the half-maximal inhibitory concentration (IC50) for IRAK1 and YSK4 would typically utilize a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the enzymatic activity of a kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase-luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced and thus the kinase activity.[7][8][9]

Materials:

-

Recombinant human kinase (e.g., IRAK1, YSK4)

-

Kinase-specific substrate

-

ATP

-

This compound (serially diluted)

-

Kinase reaction buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White opaque multi-well plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions or vehicle control.

-

Add the kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5-20 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for approximately 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescence data is normalized to controls (0% and 100% inhibition). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

KINOMEscan™ Selectivity Profiling

This competition binding assay is used to determine the binding affinity of a test compound against a large panel of kinases, providing a broad overview of its selectivity.

Objective: To assess the selectivity of a compound by quantifying its binding interactions with a comprehensive panel of kinases.

Principle: The assay is based on a competition binding format. A kinase-tagged phage, a test compound, and an immobilized ligand are the three main components. The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[5][10][11]

Materials:

-

This compound

-

KINOMEscan™ kinase panel (a diverse set of purified kinases)

-

Immobilized ligands on a solid support

-

Kinase-tagged T7 phage

-

qPCR reagents

Procedure:

-

Assay Setup: Kinases from the panel are individually incubated with the kinase-tagged phage, the immobilized ligand, and a fixed concentration of JH-X-119-01 (e.g., 1 µM).

-

Competition Binding: The mixture is allowed to reach equilibrium. If JH-X-119-01 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

-

Washing: Unbound components are washed away.

-

Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the phage DNA tag.

-

Data Analysis: The results are typically reported as "percent of control," where the control is a DMSO vehicle. A low percentage indicates strong inhibition of the kinase-ligand interaction. The selectivity score (S-score) is calculated based on the number of kinases that are potently inhibited at a given concentration, providing a quantitative measure of selectivity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involving the primary target and off-target kinases of JH-X-119-01.

Caption: IRAK1 Signaling Pathway and the Point of Inhibition by JH-X-119-01.

Caption: General MAPK Signaling Cascade Highlighting Off-Target Inhibition by JH-X-119-01.

Experimental Workflow

Caption: Workflow for Determining Kinase Inhibition Profile of JH-X-119-01.

References

- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. IRAK1 - Wikipedia [en.wikipedia.org]

- 7. ADP-Glo™ Kinase Assay [promega.kr]

- 8. promega.com [promega.com]

- 9. ulab360.com [ulab360.com]

- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 11. chayon.co.kr [chayon.co.kr]

Unveiling the Off-Target Profile of JH-X-119-01 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the off-target effects of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Understanding the off-target profile of a compound is critical for assessing its safety, predicting potential side effects, and elucidating its complete mechanism of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Executive Summary

JH-X-119-01 is a highly selective kinase inhibitor, primarily targeting IRAK1 with a reported IC50 of 9 nM.[1][2][3] Kinome-wide screening has revealed a very clean off-target profile, with significant inhibition observed for only two other kinases: YSK4 (also known as MAP3K19) and MEK3 (also known as MAP2K3).[1][2][3] The compound demonstrates exceptional selectivity against the closely related IRAK4, showing no inhibition at concentrations up to 10 µM.[1][2][3] This high degree of selectivity is reflected in its KINOMEscan selectivity score (S(10)) of 0.01 at a 1 µM concentration, indicating that it interacts with a very small fraction of the human kinome.[1][2] Information regarding off-target effects on non-kinase proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, is not extensively available in the public domain.

Quantitative Off-Target Activity

The known on-target and off-target activities of JH-X-119-01 are summarized in the table below. This data is crucial for understanding the compound's potency and selectivity.

| Target | Target Type | Activity | Value | Species | Notes | Reference |

| IRAK1 | Serine/Threonine Kinase (On-Target) | IC50 | 9 nM | Human | Covalent Inhibition | [1][2][3] |

| YSK4 (MAP3K19) | Serine/Threonine Kinase (Off-Target) | IC50 | 57 nM | Human | Likely reversible binding | [1][2][3] |

| MEK3 (MAP2K3) | Serine/Threonine Kinase (Off-Target) | Inhibition | Not Determined | Human | Biochemical assay not commercially available at the time of original publication. | [1][2] |

| IRAK4 | Serine/Threonine Kinase | Inhibition | >10 µM | Human | No significant inhibition observed. | [1][2][3] |

Implicated Signaling Pathways

The off-target activities of JH-X-119-01 on YSK4 and MEK3 suggest potential modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The following diagrams illustrate the canonical pathways of the on-target IRAK1 and the off-target kinases.

References

JH-X-119-01 Hydrochloride: A Technical Whitepaper on a Selective IRAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride (CAS Number: 2591344-30-6) is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various inflammatory diseases. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and key experimental data. Detailed experimental protocols for its evaluation and diagrams of the relevant signaling pathways are included to support further research and development efforts.

Chemical and Physical Properties

This compound is a light yellow to yellow solid compound. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 2591344-30-6 |

| Molecular Formula | C₂₅H₂₁ClN₆O₃ |

| Molecular Weight | 488.93 g/mol |

| Appearance | Light yellow to yellow solid |

| SMILES | O=C(C=C)NC1=CC=CC(C(NC2=CC=C(NC(C3=NC(C4=CC=NN4)=CC=C3)=O)C=C2)=O)=C1.Cl |

| Purity | ≥98% |

| Solubility | DMSO: ≥ 90 mg/mL |

| Storage | Powder: 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. |

Mechanism of Action

JH-X-119-01 is a covalent inhibitor that selectively targets IRAK1.[1] It forms an irreversible bond with cysteine 302 (C302) in the IRAK1 kinase domain.[1][2] This targeted action blocks the downstream signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, including certain B-cell lymphomas.[1][3] Specifically, in MYD88-mutated B-cell lymphomas, IRAK1 signaling is crucial for tumor cell survival and proliferation.[1][2] By inhibiting IRAK1, JH-X-119-01 effectively suppresses the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like IL-6 and TNFα.[2][4]

Signaling Pathway

The diagram below illustrates the signaling pathway modulated by JH-X-119-01. Upon activation of TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. This complex initiates a signaling cascade that results in the phosphorylation and activation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. JH-X-119-01 selectively inhibits IRAK1, thereby disrupting this inflammatory cascade.

Preclinical Data

In Vitro Activity

JH-X-119-01 demonstrates high potency and selectivity for IRAK1. It inhibits IRAK1 biochemically with an IC₅₀ of 9 nM, while showing no significant inhibition of the closely related kinase IRAK4 at concentrations up to 10 µM.[5][6] The compound has also shown cytotoxic effects in various cancer cell lines, particularly those with MYD88 mutations.[1]

| Parameter | Cell Line/Assay | Value | Reference |

| IC₅₀ (IRAK1) | Biochemical Assay | 9 nM | [5][7] |

| IC₅₀ (IRAK4) | Biochemical Assay | >10 µM | [1][5] |

| IC₅₀ (YSK4) | Dose Response Analysis | 57 nM | [1][5] |

| EC₅₀ | MYD88-mutated WM, DLBCL, and lymphoma cells | 0.59 - 9.72 µM | [1][5] |

In Vivo Efficacy

In a mouse model of lipopolysaccharide (LPS)-induced sepsis, intraperitoneal administration of this compound demonstrated a significant dose-dependent increase in survival rates.[4]

| Animal Model | Treatment | Dosage | Survival Rate (Day 5) | Reference |

| C57BL/6 Mice (LPS-induced sepsis) | Vehicle | - | 13.3% | [4] |

| C57BL/6 Mice (LPS-induced sepsis) | JH-X-119-01 HCl | 5 mg/kg | 37.5% | [4] |

| C57BL/6 Mice (LPS-induced sepsis) | JH-X-119-01 HCl | 10 mg/kg | 56.3% | [4] |

Experimental Protocols

In Vitro Western Blot Analysis for NF-κB Phosphorylation

This protocol describes the assessment of JH-X-119-01's effect on LPS-induced NF-κB phosphorylation in macrophage cell lines.

Workflow Diagram:

Methodology:

-

Cell Culture: RAW 264.7 or THP-1 cells are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-incubated with 10 µM this compound for 15 minutes.[4]

-

Stimulation: Cells are then stimulated with 100 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[4]

-

Cell Lysis: After stimulation, cells are washed and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα and phosphorylated NF-κB-p65, followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an appropriate detection reagent, and the band intensities are quantified to determine the level of protein phosphorylation.

In Vivo Murine Model of Sepsis

This protocol outlines the in vivo evaluation of this compound in a mouse model of LPS-induced sepsis.

Methodology:

-

Animal Model: Male C57BL/6 mice (20-22 g) are used for the study.[4]

-

Treatment Groups: Mice are divided into three groups: a vehicle control group, a 5 mg/kg this compound group, and a 10 mg/kg this compound group.[4]

-

Drug Administration: this compound is administered via intraperitoneal injection daily for 5 days.[4]

-

Induction of Sepsis: Sepsis is induced by a single intraperitoneal injection of 20 mg/kg LPS.[4]

-

Monitoring: Survival of the mice is monitored and recorded daily for a period of 5 days.[4]

In Vivo Formulation Preparation:

A common formulation for in vivo studies involves a multi-solvent system to ensure solubility and bioavailability.

Solvent System:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Preparation Steps:

-

Dissolve the required amount of this compound in DMSO.

-

Add PEG300 to the DMSO solution and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Finally, add saline to reach the final volume and concentration. The resulting solution should be prepared fresh daily.[8]

Conclusion

This compound is a highly selective and potent covalent inhibitor of IRAK1 with promising therapeutic potential for a range of inflammatory diseases and MYD88-mutated cancers. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it a valuable tool for further investigation and a strong candidate for clinical development. The data and protocols presented in this guide are intended to facilitate ongoing research into the therapeutic applications of this novel compound.

References

- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JH-X-119-01 - MedChem Express [bioscience.co.uk]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Understanding the role of IRAK1 in MYD88 mutated lymphomas

An In-Depth Technical Guide to the Role of IRAK1 in MYD88 Mutated Lymphomas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Myeloid Differentiation primary response 88 (MYD88) gene, particularly the recurrent L265P substitution, are defining molecular features in a significant subset of B-cell lymphomas, including Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Waldenström's Macroglobulinemia (WM).[1] These gain-of-function mutations create a state of constitutive signaling that is critical for lymphoma cell survival and proliferation.[2][3] Central to this oncogenic signaling cascade is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a serine/threonine kinase that functions as both a critical enzyme and an essential scaffold protein. This guide provides a detailed examination of IRAK1's structure, its role in the aberrant signaling pathway driven by mutant MYD88, the downstream consequences of its activation, and its emergence as a compelling therapeutic target. We will delve into the quantitative data from key preclinical studies, outline relevant experimental protocols, and visualize the complex molecular interactions that underpin IRAK1's function in these malignancies.

IRAK1: Structure and Canonical Function

IRAK1 is a key mediator in innate immune signaling, transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] Structurally, the protein is composed of several key domains: an N-terminal death domain (DD) responsible for its interaction with the adaptor protein MYD88, a central kinase domain that confers its enzymatic activity, and a C-terminal domain involved in downstream interactions.[4][5]

In a normal physiological response, ligand binding to a TLR or IL-1R triggers the recruitment of MYD88.[6] This event initiates the assembly of a larger signaling complex known as the Myddosome, which recruits IRAK family members.[6][7] The upstream kinase, IRAK4, is first recruited and activated, which in turn phosphorylates and activates IRAK1.[8][9] Activated IRAK1 then dissociates from the receptor complex to interact with downstream effectors like TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, driving inflammatory responses.[8][9]

The MYD88 L265P Mutation: A Paradigm of Constitutive Activation

The L265P mutation in the Toll/Interleukin-1 Receptor (TIR) domain of MYD88 induces a conformational change that promotes the spontaneous, ligand-independent oligomerization of the MYD88 protein.[10] This aberrant self-assembly nucleates the formation of a stable Myddosome complex, leading to the constitutive recruitment and activation of IRAK4 and IRAK1.[2][10]

In cells harboring the MYD88 L265P mutation, IRAK1 is found in a hyperphosphorylated state.[2][11] This is a direct consequence of the persistent kinase activity of IRAK4 within the constitutively assembled Myddosome.[2][3] This chronic activation of IRAK1 serves as the critical node that relays pro-survival signals downstream.

Downstream Pro-Survival Pathways Driven by IRAK1

The persistent signaling emanating from the mutant MYD88-IRAK1 axis sustains the malignant phenotype by activating several key pro-survival pathways.

-

NF-κB Activation: IRAK1 is a critical mediator of NF-κB activation downstream of MYD88 L265P.[11] Activated IRAK1 associates with and activates TRAF6, which in turn initiates a cascade leading to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and drive the expression of anti-apoptotic and proliferative genes.[12][13]

-

JAK/STAT3 Signaling: The MYD88-IRAK1 pathway drives the secretion of cytokines, notably IL-6 and IL-10.[2] These cytokines then act in an autocrine and paracrine manner to activate the JAK/STAT3 pathway, a critical survival pathway in ABC-DLBCL.[2][14] Inhibition of IRAK1/4 has been shown to diminish the phosphorylation of STAT3.[2][12]

IRAK1's Dual Role: Kinase versus Scaffolding Function

A critical finding in the study of MYD88-mutated lymphomas is the differential requirement for the enzymatic versus the structural function of IRAK family members. While the kinase activity of IRAK4 is essential for the survival of ABC-DLBCL cells, the kinase activity of IRAK1 appears to be dispensable.[11][15][16] Studies have shown that a kinase-dead version of IRAK1 can rescue the viability of ABC-DLBCL cells following the knockdown of endogenous IRAK1.[11][15]

This suggests that the primary role of IRAK1 in this context is as a scaffold protein , facilitating the assembly of downstream signaling complexes.[15][17] This distinction has profound implications for drug development, suggesting that simply inhibiting IRAK1's kinase activity may be insufficient. Therapeutic strategies aimed at degrading the entire IRAK1 protein, thereby eliminating its scaffolding function, may be more effective.[15][17]

Therapeutic Targeting of IRAK1

The dependency of MYD88-mutated lymphomas on the IRAK1 signaling node makes it an attractive therapeutic target. Several strategies are under investigation:

-

Dual IRAK1/4 Inhibitors: Small molecules that inhibit the kinase activity of both IRAK1 and IRAK4 have shown efficacy in killing ABC-DLBCL cell lines.[8][18]

-

Selective IRAK1 Inhibitors: To dissect the specific role of IRAK1 and potentially reduce off-target effects, highly selective IRAK1 inhibitors have been developed. The covalent inhibitor JH-X-119-01, for instance, irreversibly binds to Cys302 of IRAK1 and demonstrates potent biochemical inhibition and anti-proliferative effects in MYD88-mutated lymphoma cells.[19][20]

-

IRAK1 Degraders: Given the crucial scaffolding function of IRAK1, Proteolysis-Targeting Chimeras (PROTACs) that induce the targeted degradation of the IRAK1 protein represent a promising therapeutic avenue.[15][17] These agents have shown potent anti-proliferative effects at low nanomolar concentrations in ABC-DLBCL cells.[17]

-

Combination Therapies: Preclinical studies have demonstrated strong synergy between IRAK1 inhibition and BTK inhibition (e.g., with ibrutinib).[8][21] While ibrutinib effectively suppresses BTK-driven signaling, IRAK1 signaling often persists, representing a mechanism of incomplete response.[20] Dual targeting of both pathways leads to more robust apoptosis and tumor cell killing.[8][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies targeting IRAK1 in MYD88-mutated lymphoma models.

Table 1: Activity of Selective IRAK1 Inhibitors and Degraders

| Compound | Type | Target(s) | Cell Line (MYD88 Status) | Endpoint | Value | Reference(s) |

|---|---|---|---|---|---|---|

| JH-X-119-01 | Covalent Inhibitor | IRAK1 | BCWM.1 (L265P) | Cellular EC50 | ~2-5 µM | [19] |

| JH-X-119-01 | Covalent Inhibitor | IRAK1 | HBL-1 (L265P) | Cellular EC50 | 12.1 µM | [22] |

| JH-X-119-01 | Covalent Inhibitor | IRAK1 | IRAK1 Enzyme | Biochemical IC50 | 9.3 nM | [20] |

| JNJ-1013 | Degrader (PROTAC) | IRAK1 | HBL-1 (L265P) | Degradation DC50 | 3 nM | [17] |

| IRAK1/4 Inhibitor I | Inhibitor | IRAK1/4 | ABC-DLBCL lines | Viability | Kills ABC, not GCB lines |[8][11] |

Table 2: Pharmacokinetics of a Selective IRAK1 Inhibitor

| Compound | Administration | Cmax | Half-life (t½) | Clearance | Reference(s) |

|---|

| JH-X-119-01 | IV (in vivo) | 9.95 µM | 1.61 hours | 18.84 mL/min/kg |[20] |

Key Experimental Protocols

The following methodologies are central to investigating the IRAK1 signaling pathway in MYD88-mutated lymphomas.

1. Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

-

Objective: To demonstrate the physical association between mutant MYD88 and IRAK family proteins.

-

Methodology:

-

Lyse lymphoma cells (e.g., OCI-Ly3) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear lysates with protein A/G-agarose beads.

-

Incubate the lysate with an antibody specific to the bait protein (e.g., anti-MYD88).

-

Capture the antibody-protein complexes using protein A/G-agarose beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-IRAK1, anti-IRAK4).[2][11]

-

2. Western Blotting for Phosphorylation and Protein Levels

-

Objective: To detect the phosphorylation status of IRAK1 and downstream targets (e.g., IκBα, STAT3) and changes in total protein levels.

-

Methodology:

-

Prepare whole-cell lysates from lymphoma cells treated with or without an IRAK1 inhibitor.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, anti-phospho-STAT3).[12][23]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[23]

-

3. Lentiviral shRNA-mediated Gene Knockdown

-

Objective: To assess the dependency of lymphoma cells on IRAK1 for survival.

-

Methodology:

-

Transduce MYD88-mutated lymphoma cells (e.g., Jurkat, BCWM.1) with lentiviral particles expressing either a non-targeting control shRNA or an shRNA targeting IRAK1.[20][24]

-

Select for transduced cells using an appropriate marker (e.g., puromycin).

-

Confirm knockdown of IRAK1 protein expression by Western blotting.

-

Assess the biological consequences, such as changes in cell viability (trypan blue exclusion or CellTiter-Glo assay) and apoptosis (Annexin V/PI staining followed by flow cytometry).[24]

-

4. Cell Viability and Apoptosis Assays

-

Objective: To quantify the cytotoxic and anti-proliferative effects of IRAK1 inhibitors.

-

Methodology:

-

CellTiter-Glo® Luminescent Cell Viability Assay: Seed cells in 96-well plates and treat with a serial dilution of the inhibitor for a specified time (e.g., 72 hours). Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells. Measure luminescence to determine the percentage of viable cells relative to a vehicle control.[19]

-

Annexin V/Propidium Iodide (PI) Staining: Treat cells with the inhibitor. Harvest, wash, and resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (stains apoptotic cells) and PI (stains necrotic cells). Analyze the cell population by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[24]

-

Conclusion

IRAK1 is an indispensable component of the oncogenic signaling network driven by MYD88 mutations in B-cell lymphomas. Its constitutive activation perpetuates downstream pro-survival pathways, including NF-κB and STAT3. The discovery of the critical scaffolding function of IRAK1, particularly in ABC-DLBCL, has shifted the therapeutic paradigm beyond simple kinase inhibition towards strategies like targeted protein degradation. The demonstrated synergy of IRAK1-targeted agents with other pathway inhibitors, such as BTK inhibitors, provides a strong rationale for clinical investigation of combination therapies. Continued research into the intricate regulation and function of IRAK1 will be paramount for developing more effective and durable treatments for patients with MYD88-mutated lymphomas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oncogenically active MYD88 mutations in human lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IRAK1 - Wikipedia [en.wikipedia.org]

- 5. wikicrow.ai [wikicrow.ai]

- 6. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. oncotarget.com [oncotarget.com]

- 9. Crystal structure of human IRAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of lymphoma-associated MyD88 mutations via allostery-induced TIR-domain oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oncogenically active MYD88 mutations in human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interleukin-1 receptor associated kinase 1/4 and bromodomain and extra-terminal inhibitions converge on NF-κB blockade and display synergistic antitumoral activity in activated B-cell subset of diffuse large B-cell lymphoma with <i>MYD88</i> L265P mutation | Haematologica [haematologica.org]

- 19. waldenstroms.com [waldenstroms.com]

- 20. ashpublications.org [ashpublications.org]

- 21. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]

- 22. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. oncotarget.com [oncotarget.com]

The Selective IRAK1 Inhibitor JH-X-119-01 Hydrochloride: A Technical Guide to its Attenuation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades.[1][2] Dysregulation of these pathways is intimately linked to a variety of inflammatory diseases and certain cancers, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a key downstream effector. This technical guide consolidates the current understanding of how this compound modulates the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[3] Inappropriate activation of the NF-κB pathway is a hallmark of many chronic inflammatory conditions and malignancies. The signaling cascade leading to NF-κB activation is tightly regulated, with the IκB kinase (IKK) complex serving as a central node. Activation of IKK leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα), releasing the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.

One of the key upstream activators of the IKK complex is the IRAK1 kinase.[1] Upon stimulation of TLRs or IL-1Rs, IRAK1 is recruited to the receptor complex and becomes phosphorylated, leading to the activation of TRAF6 and, subsequently, the IKK complex.[1] By selectively targeting IRAK1, this compound offers a promising therapeutic strategy for mitigating pathological NF-κB-driven inflammation.

Mechanism of Action of this compound

JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the active site of IRAK1. This selective inhibition prevents the downstream signaling events that lead to NF-κB activation.

Quantitative Effects on NF-κB Signaling

In vitro studies have demonstrated the efficacy of this compound in suppressing the NF-κB signaling pathway in various cell types.

| Parameter | Cell Line | Stimulus | JH-X-119-01 Concentration | Observed Effect | Reference |

| IRAK1 Inhibition (IC50) | Biochemical Assay | - | 9 nM | Potent inhibition of IRAK1 kinase activity. | [3] |

| Phosphorylation of IκBα | RAW 264.7, THP-1 | LPS (100 ng/mL) | 10 µM | Decreased phosphorylation. | [4] |

| Phosphorylation of NF-κB p65 | RAW 264.7, THP-1 | LPS (100 ng/mL) | 10 µM | Decreased phosphorylation. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).

-

Allow cells to adhere and reach approximately 80% confluency.

-

Pre-treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), for the desired time (e.g., 15-30 minutes for phosphorylation studies).

-

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the phosphorylation status of key NF-κB pathway proteins.

-

Reagents and Materials:

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-IκBα, rabbit anti-IκBα, rabbit anti-phospho-p65, rabbit anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) detection reagent

-

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels, normalizing to the total protein and/or loading control.

-

Visualizing the Molecular Pathway and Experimental Workflow

The NF-κB Signaling Pathway and the Impact of JH-X-119-01

Caption: JH-X-119-01 inhibits IRAK1, blocking NF-κB activation.

Experimental Workflow for Assessing the Effect of JH-X-119-01 on NF-κB Activation

Caption: Workflow for analyzing JH-X-119-01's effect on NF-κB.

Conclusion

This compound is a highly selective and potent inhibitor of IRAK1, which effectively downregulates the pro-inflammatory NF-κB signaling pathway. By preventing the phosphorylation of key downstream targets such as IκBα and p65, JH-X-119-01 demonstrates significant potential as a therapeutic agent for a range of inflammatory and autoimmune diseases, as well as certain cancers where the NF-κB pathway is constitutively active. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

Methodological & Application

Application Notes and Protocols for JH-X-119-01 Hydrochloride: In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase involved in innate immunity signaling pathways.[1][2][3] It functions by irreversibly binding to cysteine 302 in the IRAK1 protein.[3][4] Dysregulation of IRAK1 is implicated in various inflammatory diseases and cancers, such as B-cell lymphomas with MYD88 mutations.[3][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

JH-X-119-01 selectively targets IRAK1, which is a key component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, myeloid differentiation primary response 88 (MYD88) recruits IRAK family kinases, leading to the activation of downstream signaling pathways, most notably the NF-κB pathway, which results in the transcription of pro-inflammatory cytokines like IL-6 and TNFα.[3] JH-X-119-01 inhibits IRAK1 phosphorylation, thereby blocking the downstream activation of NF-κB.[1][5]

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity metrics for JH-X-119-01.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Biochemical Assay | IRAK1 | IC50 | 9 nM | [2][6][7] |

| Biochemical Assay | IRAK4 | IC50 | > 10 µM | [2][8] |

| Biochemical Assay | YSK4 (off-target) | IC50 | 57 nM | [3][9] |

| Cell Viability | MYD88-mutated B-cell Lymphoma Cells (various) | EC50 | 0.59 - 9.72 µM | [2][6] |

| Cell Viability | HBL-1 (ABC-DLBCL Cell Line) | EC50 | 12.10 µM | [5] |

Signaling Pathway Diagram

Caption: IRAK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the cytotoxic or cytostatic effects of JH-X-119-01 on cancer cell lines, particularly those with MYD88 mutations.

Materials:

-

Target cell lines (e.g., Waldenström's macroglobulinemia, Diffused Large B-cell Lymphoma cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: